(R)-1-(2-Bromo-5-methylphenyl)ethanamine (R)-1-(2-Bromo-5-methylphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152955
InChI: InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol

(R)-1-(2-Bromo-5-methylphenyl)ethanamine

CAS No.:

Cat. No.: VC18152955

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Bromo-5-methylphenyl)ethanamine -

Specification

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
IUPAC Name (1R)-1-(2-bromo-5-methylphenyl)ethanamine
Standard InChI InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1
Standard InChI Key IZQJCORRPIODPA-SSDOTTSWSA-N
Isomeric SMILES CC1=CC(=C(C=C1)Br)[C@@H](C)N
Canonical SMILES CC1=CC(=C(C=C1)Br)C(C)N

Introduction

Chemical Identity and Structural Features

(R)-1-(2-Bromo-5-methylphenyl)ethanamine (C₉H₁₂BrN) has a molecular weight of 214.10 g/mol . Its IUPAC name is (1R)-1-(2-bromo-5-methylphenyl)ethanamine, and it belongs to the class of substituted phenethylamines. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₂BrN
CAS Number897552-33-9
SMILESCC@HN
InChIKeyIZQJCORRPIODPA-UHFFFAOYSA-N
Chirality(R)-configuration

The compound’s stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine typically involves two stages: bromination of a precursor followed by amination.

  • Bromination:

    • A toluene or benzene derivative is brominated at the 2-position using reagents like N-bromosuccinimide (NBS) or molecular bromine . For example, 1-(5-methylphenyl)ethanone undergoes bromination to yield 1-(2-bromo-5-methylphenyl)ethanone .

  • Reductive Amination:

    • The ketone intermediate is converted to the amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation . Asymmetric synthesis methods, such as chiral catalysts or enzymatic resolution, are employed to isolate the (R)-enantiomer .

Industrial-Scale Production

Modern techniques like continuous flow reactors enhance yield (up to 85%) and purity (>98%) by optimizing reaction parameters (temperature, pressure). Post-synthesis purification involves column chromatography or recrystallization .

Physicochemical Properties

PropertyValueSource
Boiling Point295.0 ± 30.0 °C (estimated)
Density1.4 ± 0.1 g/cm³
SolubilityLow in water; soluble in DMSO
StabilitySensitive to light and oxygen

The compound’s low water solubility necessitates formulation with organic solvents for biological assays .

Biological Activity and Mechanism

Neurotransmitter Interactions

Structural similarities to dopamine and adrenaline suggest potential interactions with dopamine receptors (D1/D2) and adrenergic receptors (α/β) . In vitro studies on analogous bromophenols demonstrate inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with Ki values ranging from 1.63 to 24.86 nM .

Enzyme Inhibition

(R)-1-(2-Bromo-5-methylphenyl)ethanamine may inhibit monoamine oxidase (MAO) and tyrosine hydroxylase, critical enzymes in neurotransmitter synthesis . Comparative studies show that bromine substitution enhances binding affinity to enzymatic active sites .

Applications in Research

Pharmaceutical Development

  • Neurological Disorders: Potential use in Parkinson’s and Alzheimer’s disease due to AChE/MAO inhibition .

  • Anticancer Agents: Bromophenol derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀ = 10–30 μM) .

Chemical Intermediate

The compound serves as a chiral building block in synthesizing antidepressants and antipsychotics .

ParameterRecommendationSource
HandlingUse PPE; avoid inhalation
Storage-20°C, inert atmosphere
ToxicityLimited data; assume hazardous

The compound is labeled "For research use only" due to uncharacterized toxicity .

Future Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism using radiolabeled analogs .

  • Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce off-target effects .

  • Green Chemistry: Develop solvent-free synthesis routes to minimize environmental impact .

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